4-Octadecylbenzenesulfonic acid
Overview
Description
4-Octadecylbenzenesulfonic acid is an organic compound with the molecular formula C24H42O3S. It is a member of the alkylbenzenesulfonic acid family, characterized by a long alkyl chain attached to a benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzenesulfonic acid typically involves the sulfonation of octadecylbenzene. This process can be carried out using sulfur trioxide or oleum as the sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where octadecylbenzene is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized and purified to obtain the final product. The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The benzene ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, and alkylating agents.
Major Products:
Oxidation: Formation of sulfonate salts.
Reduction: Formation of alkylbenzenes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Octadecylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Octadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows it to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt lipid bilayers, leading to cell lysis or enhanced drug delivery.
Comparison with Similar Compounds
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.
Hexadecylbenzenesulfonic acid: Similar structure with a slightly shorter alkyl chain.
Nonylphenol ethoxylates: Different structure but similar surfactant properties.
Uniqueness: 4-Octadecylbenzenesulfonic acid is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties and stability in various environments.
Properties
IUPAC Name |
4-octadecylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)28(25,26)27/h19-22H,2-18H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRRTPABOFSPNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551765 | |
Record name | 4-Octadecylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79840-57-6 | |
Record name | 4-Octadecylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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